4-Demethyltraxillaside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H34O12 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

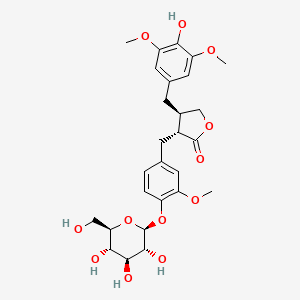

(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

InChI |

InChI=1S/C27H34O12/c1-34-18-8-13(4-5-17(18)38-27-25(32)24(31)23(30)21(11-28)39-27)7-16-15(12-37-26(16)33)6-14-9-19(35-2)22(29)20(10-14)36-3/h4-5,8-10,15-16,21,23-25,27-32H,6-7,11-12H2,1-3H3/t15-,16+,21+,23+,24-,25+,27+/m0/s1 |

InChI Key |

NDOXNRJTLLYHPX-VHDPVITESA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 4-Demethyltraxillaside: A Technical Guide to its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Demethyltraxillaside, a lignan with potential therapeutic applications. This document details its chemical structure, biological activity, and the experimental protocols used to elucidate its function, with a focus on its inhibitory effects on key signaling pathways.

Chemical Structure and Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 1691201-82-7, is a dibenzylbutyrolactone lignan. Its systematic IUPAC name is 2(3H)-Furanone, 3-[[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]dihydro-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, (3R,4R)-. The molecular formula of this compound is C₂₇H₃₄O₁₂.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1691201-82-7 | [1] |

| Molecular Formula | C₂₇H₃₄O₁₂ | [2] |

| Molecular Weight | 550.56 g/mol | [2] |

| Boiling Point (Predicted) | 798.3 ± 60.0 °C | [2] |

| Density (Predicted) | 1.410 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.04 ± 0.25 | [2] |

Biological Activity: Inhibition of STAT1 and STAT3 Signaling Pathways

This compound has been identified as an active component isolated from Caulis Trachelospermi (the stem of Trachelospermum jasminoides)[3][4]. Research has demonstrated its inhibitory activity on the Interferon-gamma (IFN-γ)/Signal Transducer and Activator of Transcription 1 (STAT1) and Interleukin-6 (IL-6)/STAT3 signaling pathways[3][4]. These pathways are crucial in immune responses, inflammation, and cell proliferation, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders.

While specific IC₅₀ values for this compound's inhibitory activity on the IFN-γ/STAT1 and IL-6/STAT3 pathways are not yet detailed in the primary literature, studies on the extract from which it was isolated and on related lignans provide valuable context. The initial extract of Caulis Trachelospermi strongly inhibited IFN-γ-induced STAT1-responsive luciferase activity with an IC₅₀ value of 2.43 μg/mL and IL-6-induced STAT3-responsive luciferase activity with an IC₅₀ of 1.38 μg/mL[3][4].

Further investigation into the active components of this extract revealed that related lignans, such as trachelogenin, arctigenin, and matairesinol, also exhibit potent inhibitory effects on these pathways[3][4].

Table 2: Inhibitory Activities of Related Lignans from Caulis Trachelospermi on STAT1 and STAT3 Pathways

| Compound | Target Pathway | IC₅₀ (µM) |

| Trachelogenin | IFN-γ/STAT1 | 3.14 |

| Arctigenin | IFN-γ/STAT1 | 9.46 |

| Trachelogenin | IL-6/STAT3 | 3.63 |

| Arctigenin | IL-6/STAT3 | 6.47 |

| Matairesinol | IL-6/STAT3 | 2.92 |

Data sourced from Liu XT, et al. Molecules. 2014.[3][4]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, highlighting the points of potential intervention by this compound.

Figure 1: IFN-γ/STAT1 Signaling Pathway and Proposed Inhibition.

Figure 2: IL-6/STAT3 Signaling Pathway and Proposed Inhibition.

Experimental Protocols

The following are generalized protocols based on the methodologies described for the characterization of inhibitors of STAT1 and STAT3 signaling pathways.

Isolation of this compound from Caulis Trachelospermi

A general procedure for the isolation of lignans from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a solvent, such as 80% ethanol, typically using methods like maceration or soxhlet extraction.

-

Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography over macroporous resins (e.g., HP-20) to separate compounds based on polarity.

-

Purification: Further purification of the fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

STAT1/STAT3 Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of STAT1 and STAT3.

-

Cell Culture and Transfection: A suitable human cell line (e.g., HeLa or HEK293T) is cultured in appropriate media. The cells are then co-transfected with a STAT-responsive luciferase reporter plasmid (containing STAT binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound or a vehicle control for a specified period.

-

Cytokine Stimulation: The cells are then stimulated with the respective cytokine (IFN-γ for STAT1 activation or IL-6 for STAT3 activation) to induce the signaling cascade.

-

Luciferase Activity Measurement: Following stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Data Analysis: The percentage of inhibition is calculated by comparing the luciferase activity in the compound-treated cells to that in the vehicle-treated control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.

Figure 3: Workflow for STAT Luciferase Reporter Gene Assay.

Conclusion

This compound is a promising natural product with demonstrated inhibitory activity against the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. This technical guide provides a foundational understanding of its chemical properties and biological function. Further research is warranted to determine the precise mechanism of action and to quantify its inhibitory potency, which will be crucial for its potential development as a therapeutic agent for inflammatory diseases and cancer.

References

- 1. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1691201-82-7 [m.chemicalbook.com]

- 3. Active components with inhibitory activities on IFN-γ/STAT1 and IL-6/STAT3 signaling pathways from Caulis Trachelospermi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling 4-Demethyltraxillaside: A Technical Guide to its Discovery and Isolation from Caulis Trachelospermi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of 4-Demethyltraxillaside, a lignan found in Caulis Trachelospermi (the dried stem of Trachelospermum jasminoides). This document details the experimental protocols for extraction and isolation and summarizes the current understanding of its potential anti-inflammatory activity.

Introduction

Caulis Trachelospermi is a traditional Chinese medicine known for its use in treating inflammatory conditions such as rheumatoid arthritis and pharyngitis.[1][2][3] Its therapeutic effects are attributed to a rich composition of bioactive compounds, with lignans being a prominent class.[2] Recent metabolic profiling studies of Trachelospermi Caulis et Folium have tentatively identified this compound as one of its chemical constituents.[1][2] This guide focuses on the scientific approach to isolating this specific compound and exploring its biological significance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction and potential bioactivity of lignans from Caulis Trachelospermi. It is important to note that specific yield data for this compound is not yet widely published; the data presented reflects general lignan extraction and the bioactivity of related compounds.

Table 1: Extraction Parameters

| Parameter | Value/Method | Source |

| Plant Material | Dried stems and leaves of Trachelospermum jasminoides | [1] |

| Solvent System | Methanol:Water (4:1, v/v) | [1] |

| Extraction Method | Ultrasonic extraction | [1] |

| Extraction Time | 2 x 20 minutes | [1] |

| Sample Conc. | 2 mg/mL for analysis | [1] |

Table 2: Bioactivity Data (Conceptual)

| Compound/Extract | Bioassay | Target | IC50 / Activity | Source |

| Lignans from C. Trachelospermi | Molecular Docking | Inducible Nitric Oxide Synthase (iNOS) | High binding affinity | [1][2] |

| C. Trachelospermi Extract | NO Production Assay | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] |

| Compound 23 from C. Trachelospermi | Cytokine Production Assay | LPS-stimulated RAW 264.7 cells | Significant inhibition of TNF-α and IL-6 | [3] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction and isolation of this compound from Caulis Trachelospermi, based on established methods for lignan separation.

Extraction of Crude Lignan Mixture

This protocol describes the initial extraction of a lignan-rich fraction from the plant material.

-

Plant Material Preparation: Obtain dried stems and leaves of Trachelospermum jasminoides. Grind the material into a coarse powder to increase the surface area for extraction.

-

Ultrasonic Extraction:

-

Weigh 0.2 grams of the powdered plant material.[1]

-

Place the powder in a suitable vessel and add 20 mL of a 4:1 (v/v) methanol-water mixture.[1]

-

Perform ultrasonic extraction for 20 minutes at room temperature.[1]

-

Separate the supernatant by filtration or centrifugation.

-

Repeat the extraction process on the plant residue with an additional 20 mL of the solvent mixture for another 20 minutes.[1]

-

Combine the supernatants from both extractions.

-

-

Solvent Removal: Evaporate the solvent from the combined supernatants under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Sample Preparation for Analysis: For analytical purposes, the dried extract can be redissolved to a concentration of 2 mg/mL and filtered through a 0.45 μm PTFE filter.[1]

Isolation of this compound

This section outlines a multi-step chromatographic process for the purification of the target compound from the crude extract.

-

Fractionation by Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

-

Column Chromatography:

-

The ethyl acetate fraction, which is expected to be rich in lignans, is subjected to column chromatography over a silica gel stationary phase.

-

Elute the column with a gradient of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing the compound of interest (as determined by TLC and preliminary analysis).

-

Further purify the pooled fractions using Prep-HPLC with a C18 column.

-

Use a mobile phase gradient of methanol and water to achieve fine separation.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for isolating this compound and a proposed signaling pathway for its anti-inflammatory action.

Caption: Experimental workflow for the isolation of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Concluding Remarks

The identification of this compound in Caulis Trachelospermi opens new avenues for research into the plant's medicinal properties. The protocols outlined in this guide provide a foundation for the efficient isolation of this lignan, enabling further investigation into its pharmacological activities. Preliminary evidence suggests that its anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4][5][6][7] Future studies should focus on obtaining quantitative yield and purity data for the described isolation process and conducting comprehensive in vitro and in vivo studies to fully elucidate the therapeutic potential of this compound.

References

- 1. LOADING...... [tmrjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory Constituents from Caulis Trachelospermi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibiting DNA Methylation Improves Survival in Severe Sepsis by Regulating NF-κB Pathway [frontiersin.org]

- 6. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

4-Demethyltraxillaside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Demethyltraxillaside, a lignan with potential therapeutic applications. This document details its chemical properties, biological activity, and the experimental methodologies used to characterize its function.

Core Compound Data

This compound is a lignan that can be isolated from Caulis Trachelospermi[1]. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1691201-82-7 | [1][2][3] |

| Molecular Formula | C27H34O12 | [1] |

| Molecular Weight | 550.56 g/mol | [1][2] |

| Boiling Point (Predicted) | 798.3±60.0 °C | [1][2] |

| Density (Predicted) | 1.410±0.06 g/cm3 | [1][2] |

| pKa (Predicted) | 10.04±0.25 | [1][2] |

Biological Activity: Inhibition of STAT1 and STAT3 Signaling Pathways

This compound has been identified as an active component with inhibitory activities on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. These pathways are critical in mediating inflammatory responses, and their inhibition is a key area of interest for drug development in inflammatory diseases and cancer.

The extract from Caulis Trachelospermi containing this compound demonstrated significant inhibition of both IFN-γ-induced STAT1-responsive and IL-6-induced STAT3-responsive luciferase activity. While specific IC50 values for purified this compound are not yet published, the initial extract showed strong activity, suggesting that its components, including this compound, are potent inhibitors.

Experimental Protocols

General Isolation and Purification from Caulis Trachelospermi

While a detailed, step-by-step protocol for the specific isolation of this compound is not publicly available, a general method for the extraction and fractionation of active components from Caulis Trachelospermi has been described. This involves:

-

Extraction: The dried stems and leaves of Trachelospermum jasminoides are subjected to ultrasonic extraction with a methanol-water mixture (e.g., 4:1 v/v).

-

Filtration: The resulting supernatant is filtered to remove solid plant material.

-

Chromatography: The crude extract is then typically subjected to column chromatography for fractionation and purification of individual compounds like this compound.

Luciferase Reporter Gene Assay for STAT1 and STAT3 Inhibition

The inhibitory activity of this compound on the STAT1 and STAT3 signaling pathways is quantified using a luciferase reporter gene assay. This widely used technique allows for the measurement of transcriptional activity of a specific promoter.

Principle:

Cells are engineered to express a luciferase reporter gene under the control of a promoter containing response elements for a specific transcription factor (in this case, STAT1 or STAT3). When the signaling pathway is activated, the transcription factor binds to its response element, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the amount of luciferase, and therefore, to the activity of the signaling pathway. An inhibitor will reduce the luciferase expression and the resulting light signal.

General Methodology:

-

Cell Culture and Transfection: A suitable human cell line (e.g., HeLa or HEK293) is cultured. The cells are then transfected with a reporter plasmid containing the firefly luciferase gene driven by a STAT1- or STAT3-responsive promoter. A second plasmid containing a constitutively expressed Renilla luciferase gene is often co-transfected to normalize for transfection efficiency and cell viability.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).

-

Pathway Activation: The respective signaling pathway is then activated.

-

For the STAT1 pathway, cells are stimulated with Interferon-gamma (IFN-γ).

-

For the STAT3 pathway, cells are stimulated with Interleukin-6 (IL-6).

-

-

Cell Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The activities of both firefly and Renilla luciferase are determined.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in activity, can then be determined.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: IFN-γ/STAT1 Signaling Pathway and Point of Inhibition.

Caption: IL-6/STAT3 Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for Screening Inhibitors.

References

A Technical Guide to the Putative Biosynthesis of 4-Demethyltraxillaside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed biosynthetic pathway of 4-Demethyltraxillaside, a naturally occurring triterpenoid glycoside. Due to the absence of a fully elucidated pathway in the current scientific literature, this document presents a putative pathway constructed from established principles of triterpenoid saponin biosynthesis in plants. The proposed pathway commences with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative modifications, including demethylation and hydroxylation, catalyzed by cytochrome P450 monooxygenases, culminating in glycosylation by UDP-glycosyltransferases. This guide provides a comprehensive overview of the key enzymatic steps, proposes a logical sequence of reactions, and details the experimental methodologies required to validate this hypothetical pathway. All quantitative data from related studies are summarized, and key processes are visualized using logical diagrams to facilitate understanding and further research in the fields of natural product biosynthesis and drug development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Many triterpenoids, particularly in their glycosylated form as saponins, exhibit a wide range of pharmacological activities, making them valuable targets for drug discovery and development. This compound is a triterpenoid glycoside whose biosynthetic pathway has not yet been fully elucidated. This guide aims to provide a detailed, technically-oriented framework for understanding its formation in plants. By leveraging knowledge from well-characterized triterpenoid biosynthetic pathways, we propose a putative pathway for this compound, offering a roadmap for researchers seeking to investigate and potentially engineer its production.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of triterpenoid saponin biosynthesis, which can be divided into three main stages:

-

Formation of the Triterpenoid Scaffold: This stage involves the cyclization of 2,3-oxidosqualene to form the basic carbon skeleton of the aglycone, traxillagenin.

-

Oxidative Modifications of the Scaffold: The triterpenoid scaffold undergoes a series of oxidative modifications, including hydroxylation and, notably, demethylation at the C-4 position, catalyzed by cytochrome P450 monooxygenases (CYP450s).

-

Glycosylation: The modified aglycone, 4-Demethyltraxillagenin, is subsequently glycosylated by UDP-glycosyltransferases (UGTs) to yield this compound.

The following sections detail the key enzymes and reactions involved in this proposed pathway.

Formation of the Triterpenoid Aglycone: Traxillagenin

The biosynthesis of the triterpenoid backbone begins with the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] These units are sequentially condensed to form the C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene.

The first committed step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC).[1] For the formation of the traxillagenin backbone, a specific OSC, likely a β-amyrin synthase or a related enzyme, would catalyze the formation of a pentacyclic triterpenoid intermediate.

Oxidative Modifications: Demethylation and Hydroxylation

Following the formation of the initial triterpenoid skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s).[1][3] These enzymes are responsible for the regio- and stereospecific hydroxylation of the triterpenoid backbone. For the biosynthesis of this compound, at least two key types of oxidative reactions are proposed:

-

Demethylation at C-4: The removal of a methyl group from the C-4 position is a critical step. This is likely catalyzed by a specialized CYP450 that performs successive oxidations of the methyl group to a carboxylic acid, which is then removed through decarboxylation.[4][5]

-

Hydroxylation: Other positions on the triterpenoid ring system are likely hydroxylated by other specific CYP450s to produce the final aglycone, 4-Demethyltraxillagenin.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the hydroxyl groups of the aglycone, 4-Demethyltraxillagenin. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, typically UDP-glucose, to the triterpenoid.[1][6][7] The specific UGT(s) involved will determine the type of sugar and the linkage position.

Key Enzymes and Quantitative Data

While specific quantitative data for the biosynthesis of this compound is unavailable, the following table summarizes the key enzyme families involved and provides representative quantitative data from studies on other triterpenoid saponins.

| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Representative Km (µM) | Representative kcat (s⁻¹) |

| Oxidosqualene Cyclase | OSC | Cyclization of 2,3-oxidosqualene to form the triterpenoid backbone. | 2,3-Oxidosqualene | Triterpenoid scaffold (e.g., β-amyrin) | 5 - 50 | 0.1 - 5 |

| Cytochrome P450 Monooxygenase | CYP450 | Regio- and stereospecific oxidation (hydroxylation, demethylation) of the triterpenoid scaffold. | Triterpenoid scaffold, O₂, NADPH | Oxidized triterpenoid | 1 - 100 | 0.01 - 10 |

| UDP-Glycosyltransferase | UGT | Transfer of a sugar moiety from a UDP-sugar to the triterpenoid aglycone. | Triterpenoid aglycone, UDP-sugar | Triterpenoid glycoside | 10 - 500 | 0.05 - 20 |

Note: The kinetic parameters (Km and kcat) are illustrative and can vary significantly depending on the specific enzyme, substrate, and plant species.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires a multi-faceted experimental approach. The following protocols outline the key steps to identify and characterize the genes and enzymes involved.

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify candidate genes encoding OSCs, CYP450s, and UGTs involved in the biosynthesis of this compound.

Protocol:

-

Plant Material: Collect tissues from the plant known to produce this compound. If possible, use tissues with high accumulation of the compound or elicit production using methyl jasmonate.[8]

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and annotate the transcripts. Identify putative OSC, CYP450, and UGT genes based on homology to known triterpenoid biosynthetic enzymes.

-

Co-expression Analysis: Analyze the expression patterns of the candidate genes. Genes involved in the same pathway are often co-expressed.

Heterologous Expression and In Vitro Functional Characterization

Objective: To confirm the function of the candidate enzymes.

Protocol:

-

Gene Cloning: Clone the full-length coding sequences of the candidate genes into suitable expression vectors (e.g., for yeast or E. coli).[9][10]

-

Heterologous Expression: Transform the expression constructs into a suitable host organism. For CYP450s, co-expression with a cytochrome P450 reductase is often necessary.[3]

-

Protein Purification: If necessary, purify the recombinant proteins using affinity chromatography.

-

Enzyme Assays:

-

OSC: Incubate the purified OSC with 2,3-oxidosqualene and analyze the products by GC-MS or LC-MS.

-

CYP450: Incubate the microsomal fraction of the expressing yeast or the purified enzyme with the putative triterpenoid substrate (from the OSC assay) and NADPH. Analyze the products for hydroxylation and/or demethylation.

-

UGT: Incubate the purified UGT with the aglycone (from the CYP450 assay) and a UDP-sugar. Analyze the formation of the glycoside by LC-MS.[6][7]

-

In Planta Validation using Gene Silencing or Knockout

Objective: To confirm the role of the identified genes in the biosynthesis of this compound in the native plant.

Protocol:

-

Construct Design: Design RNA interference (RNAi) or CRISPR/Cas9 constructs to specifically target the identified biosynthetic genes.

-

Plant Transformation: Transform the constructs into the native plant using Agrobacterium tumefaciens-mediated transformation.

-

Molecular Analysis: Confirm the integration of the transgene and the reduction or knockout of the target gene expression in the transgenic plants.

-

Metabolite Profiling: Extract metabolites from the transgenic and wild-type plants and perform quantitative analysis of this compound and its precursors using HPLC or LC-MS.[11] A significant reduction in the target compound in the transgenic lines would confirm the gene's function.

Conclusion

This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound in plants. The proposed pathway, based on established principles of triterpenoid biosynthesis, serves as a foundational framework for future research. The detailed experimental protocols outlined herein offer a clear strategy for the elucidation and validation of this pathway. Successful characterization of the enzymes involved will not only deepen our understanding of plant secondary metabolism but also provide valuable tools for the metabolic engineering and sustainable production of this and other valuable triterpenoid saponins.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qualitative and quantitative analysis of triterpenoids in different tissues of Pulsatilla chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Demethyltraxillaside: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyltraxillaside is a lignan of significant interest within the scientific community, particularly for its potential pharmacological activities. This technical guide provides a comprehensive overview of its natural sources, abundance, and the experimental methodologies required for its isolation and quantification. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

The primary natural source of this compound identified to date is the plant species Trachelospermum jasminoides (Lindl.) Lem., commonly known as star jasmine. This plant, also referred to as Caulis Trachelospermi in traditional Chinese medicine, is the principal reservoir of this compound.[1]

The abundance of this compound, along with other lignans, can vary depending on the geographical origin of the plant material. A validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method has been successfully employed to quantify this compound (referred to as tracheloside in the study) in various samples of Caulis Trachelospermi. The quantitative data from this study is summarized in the table below.

| Sample Origin | Plant Part | This compound (Tracheloside) Content (mg/g) |

| Anhui, China | Stems and Leaves | 1.838 |

| Guangxi, China | Stems and Leaves | 1.488 |

| Shandong, China | Stems and Leaves | 0.971 |

| Henan, China | Stems and Leaves | 1.543 |

| Hubei, China | Stems and Leaves | 1.132 |

Data sourced from Liu et al., 2015.

Biosynthesis of this compound

Lignans, including this compound, are synthesized in plants via the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to various monolignols, such as coniferyl alcohol. The coupling of two coniferyl alcohol units, a reaction often directed by dirigent proteins, leads to the formation of pinoresinol, a key intermediate. Through a series of enzymatic reactions involving reductases and dehydrogenases, pinoresinol is converted to secoisolariciresinol and then to matairesinol. Further modifications, including glycosylation, result in the formation of this compound.

Experimental Protocols

Extraction of Lignans from Trachelospermum jasminoides

This protocol outlines a general procedure for the extraction of lignans, including this compound, from the dried stems and leaves of Trachelospermum jasminoides.

Materials and Reagents:

-

Dried and powdered Trachelospermum jasminoides (stems and leaves)

-

70% Ethanol (v/v)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 1.0 g of the powdered plant material and place it into a suitable flask.

-

Add 50 mL of 70% ethanol to the flask.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Filter the extract through filter paper.

-

Collect the filtrate and concentrate it to dryness using a rotary evaporator under reduced pressure.

-

Redissolve the dried extract in a known volume of methanol for subsequent analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is based on the validated protocol by Liu et al. (2015) for the quantification of 14 lignans in Caulis Trachelospermi.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 series or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water

-

-

Gradient Elution:

-

0-10 min: 20% A

-

10-30 min: 20-25% A

-

30-45 min: 25-30% A

-

45-55 min: 30-40% A

-

55-65 min: 40-50% A

-

65-70 min: 50-60% A

-

70-75 min: 60-70% A

-

75-80 min: 70-80% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

Sample Analysis:

-

Filter the redissolved plant extract through a 0.45 µm syringe filter before injection.

-

Inject 10 µL of the filtered sample and standard solutions into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its natural occurrence, abundance in Trachelospermum jasminoides, and detailed methodologies for its extraction and quantification. The presented protocols and data are intended to facilitate further research into the chemistry and pharmacology of this promising natural product. The use of validated analytical methods, such as the HPLC-UV protocol described, is crucial for obtaining accurate and reproducible results in the study of this compound.

References

Spectroscopic data (NMR, IR, MS) of 4-Demethyltraxillaside for structural elucidation.

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data instrumental in the structural elucidation of 4-Demethyltraxillaside, a lignan isolated from Caulis Trachelospermi. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The structural determination of this compound was accomplished through the meticulous analysis of its spectroscopic profile. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS), providing a foundational dataset for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 4.25 | d | 9.0 |

| 3 | 2.88 | m | |

| 4 | 2.45 | m | |

| 5 | 3.80 | m | |

| 5 | 4.15 | m | |

| 7 | 2.60 | m | |

| 1' | 6.78 | d | 1.5 |

| 2' | 6.65 | d | 8.0 |

| 5' | 6.55 | dd | 8.0, 1.5 |

| 1'' | 6.34 | s | |

| 5'' | 6.34 | s | |

| OMe-3' | 3.84 | s | |

| OMe-3'' | 3.72 | s | |

| OMe-5'' | 3.72 | s | |

| Glc-1 | 4.85 | d | 7.5 |

| Glc-2 | 3.48 | m | |

| Glc-3 | 3.45 | m | |

| Glc-4 | 3.40 | m | |

| Glc-5 | 3.30 | m | |

| Glc-6 | 3.68 | m | |

| Glc-6 | 3.88 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) in ppm |

| 1 | 178.5 |

| 2 | 72.8 |

| 3 | 46.5 |

| 4 | 41.2 |

| 5 | 65.1 |

| 7 | 34.2 |

| 1' | 133.2 |

| 2' | 113.8 |

| 3' | 149.1 |

| 4' | 146.8 |

| 5' | 116.5 |

| 6' | 122.7 |

| 1'' | 131.9 |

| 2'' | 107.1 |

| 3'' | 154.2 |

| 4'' | 138.2 |

| 5'' | 154.2 |

| 6'' | 107.1 |

| OMe-3' | 56.5 |

| OMe-3'' | 56.8 |

| OMe-5'' | 56.8 |

| Glc-1 | 103.2 |

| Glc-2 | 75.1 |

| Glc-3 | 77.9 |

| Glc-4 | 71.6 |

| Glc-5 | 78.2 |

| Glc-6 | 62.7 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Spectroscopic Method | Observed Data |

| HR-ESI-MS | m/z 573.1945 [M+Na]⁺ (calculated for C₂₇H₃₄O₁₂Na, 573.1948) |

| IR (KBr) νₘₐₓ cm⁻¹ | 3421 (OH), 2925, 1760 (C=O), 1605, 1515, 1460, 1270, 1150, 1075, 820 |

Experimental Protocols

The isolation and structural elucidation of this compound were performed following standardized laboratory procedures.

Extraction and Isolation

The dried and powdered stems of Caulis Trachelospermi were extracted with 95% ethanol. The resulting extract was then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 TOF mass spectrometer in positive ion mode.

-

Infrared Spectroscopy: The IR spectrum was obtained using a Nicolet 5700 FT-IR spectrometer with KBr pellets.

Signaling Pathway and Experimental Workflow

This compound has been identified as an active component from Caulis Trachelospermi with inhibitory activities on IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. The general workflow for identifying such bioactive compounds and the simplified representation of the inhibited signaling pathways are depicted below.

An In-depth Technical Guide to 4-Demethyltraxillaside: Physicochemical Properties and Methodologies for Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyltraxillaside is a naturally occurring lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a summary of the known physicochemical properties of this compound and presents a comprehensive overview of the experimental methodologies required for its isolation, characterization, and biological evaluation. Given the limited publicly available data for this specific compound, this guide also includes generalized, yet detailed, protocols that can be adapted by researchers for its study.

Physicochemical Properties

The available data for this compound is summarized in the table below. It is important to note that much of the specific experimental data, such as melting point, boiling point, and solubility, are not yet publicly documented. The provided values are based on predictions and information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₁₂ | |

| Molecular Weight | 550.56 g/mol | |

| CAS Number | 1691201-82-7 | |

| Predicted Boiling Point | 798.3 ± 60.0 °C | |

| Predicted Density | 1.410 ± 0.06 g/cm³ | |

| Predicted pKa | 10.04 ± 0.25 | |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| Melting Point | Not specified |

Experimental Protocols

The following sections detail generalized experimental protocols that are standard in the field of natural product chemistry and pharmacology. These methodologies can be applied to the isolation, characterization, and biological assessment of this compound.

Lignans are typically extracted from dried and powdered plant material. The choice of solvent and chromatographic techniques is crucial for successful isolation and purification.

Methodology:

-

Extraction:

-

Air-dry or freeze-dry the plant material to remove moisture.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

Perform sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol or ethanol to extract the lignans. Maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.

-

-

Preliminary Fractionation:

-

The crude extract is often subjected to liquid-liquid partitioning. For instance, a methanolic extract can be partitioned between water and ethyl acetate. The lignans are expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other stationary phases like Sephadex LH-20. A gradient elution system with solvents such as hexane-ethyl acetate or chloroform-methanol is typically used.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is the method of choice. A gradient of water and methanol or acetonitrile is commonly used as the mobile phase. Fractions are collected and monitored by analytical HPLC or TLC.

-

To confirm the identity and elucidate the structure of the isolated compound as this compound, a combination of spectroscopic techniques is essential.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

-

¹³C NMR and DEPT: Reveals the number of different types of carbons (CH₃, CH₂, CH, and quaternary C).

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for complete structure elucidation.

-

Sample Preparation: Dissolve a few milligrams of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and place it in an NMR tube.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides information about its elemental composition (High-Resolution MS).

-

Fragmentation patterns can offer clues about the structure.

-

Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings) based on their characteristic absorption frequencies.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Provides information about the electronic transitions within the molecule, often indicating the presence of a chromophore, such as an aromatic system.

-

The following are standard in vitro assays to screen for potential therapeutic properties of this compound.

a. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound is toxic to cells, which is crucial for establishing a therapeutic window.

Methodology:

-

Cell Culture: Plate cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined.

b. Anti-inflammatory Activity Assays

These assays can indicate the potential of this compound to mitigate inflammatory responses.

-

Inhibition of Nitric Oxide (NO) Production:

-

Cell Culture: Use a macrophage cell line (e.g., RAW 264.7).

-

Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Concurrently treat the cells with different concentrations of this compound.

-

Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture medium using the Griess reagent.

-

Analysis: A reduction in nitrite levels indicates inhibition of NO production.

-

-

Protein Denaturation Assay:

-

Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin and treat with different concentrations of this compound.

-

Denaturation: Induce protein denaturation by heating the mixture.

-

Measurement: Measure the turbidity of the solution using a spectrophotometer.

-

Analysis: A decrease in turbidity indicates the inhibition of protein denaturation.

-

c. Antioxidant Activity Assays

These assays measure the ability of this compound to scavenge free radicals.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reaction: Mix a solution of DPPH (a stable free radical) with various concentrations of this compound.

-

Incubation: Incubate the mixture in the dark for about 30 minutes.

-

Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (around 517 nm).

-

Analysis: The discoloration of the DPPH solution from purple to yellow indicates the radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Reaction: Add different concentrations of this compound to the ABTS radical solution.

-

Measurement: Measure the reduction in absorbance at a specific wavelength (around 734 nm).

-

Analysis: A decrease in absorbance indicates the scavenging of the ABTS radical.

-

Signaling Pathway Analysis

Should this compound demonstrate significant biological activity in the initial screens, further investigation into its mechanism of action would be warranted. This typically involves studying its effects on specific cellular signaling pathways. For instance, if it shows anti-inflammatory activity, its impact on pathways like NF-κB or MAPK could be explored using techniques such as Western blotting, qPCR, or reporter gene assays.

While specific experimental data on this compound is currently scarce in the public domain, this guide provides the foundational chemical information available and outlines the standard, robust methodologies that researchers can employ for its comprehensive study. The provided protocols for isolation, characterization, and biological evaluation serve as a detailed roadmap for scientists and drug development professionals to unlock the potential therapeutic value of this and other novel natural products. Further research is essential to fully characterize this compound and to understand its biological significance.

4-Demethyltraxillaside: An In-Depth Technical Guide on its Activity as a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of 4-Demethyltraxillaside as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This compound is a dibenzylbutyrolactone lignan isolated from Caulis Trachelospermi. While research has identified its chemical structure and initial biological screening has been conducted, it is crucial to note that existing data indicates low inhibitory activity against the IL-6/STAT3 pathway. This document summarizes the available quantitative data, details the experimental protocols used for its assessment, and contextualizes its potential mechanism of action by examining related, more potent lignan-based STAT3 inhibitors. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development.

Introduction to STAT3 Signaling and its Therapeutic Potential

The Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors.[1] Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of genes involved in cell proliferation, survival, differentiation, and angiogenesis.[1]

Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it contributes to tumor progression, metastasis, and resistance to therapy.[2] This aberrant signaling promotes the expression of a wide array of oncogenic proteins. Consequently, the inhibition of the STAT3 pathway has emerged as a promising strategy for the development of novel cancer therapeutics.

This compound: A Lignan with Investigated STAT3 Inhibitory Activity

This compound is a naturally occurring lignan that was first isolated and identified from Caulis Trachelospermi. Its chemical structure and properties are detailed below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5'-Methoxymatairesinoside |

| CAS Number | 1691201-82-7 |

| Molecular Formula | C27H34O12 |

| Molecular Weight | 550.56 g/mol |

Initial screening studies have evaluated the biological activity of this compound, including its potential to inhibit the STAT3 signaling pathway.

Quantitative Data on STAT3 Inhibition

The inhibitory effect of this compound on the Interleukin-6 (IL-6) induced STAT3 signaling pathway was assessed using a luciferase reporter assay. The available data from this screening is summarized in the table below. It is important to note that the observed inhibition was characterized as low in the source publication. For context, data for the more potent, structurally related lignans, Arctigenin and Matairesinol, from the same study are also included.

| Compound | Concentration (µM) | Inhibition of IL-6/STAT3 Pathway (%) | IC50 (µM) |

| This compound | 5 | 22.4 | Not Determined |

| Arctigenin | 5 | 44.2 | 6.47 |

| Matairesinol | 5 | 89.8 | 2.92 |

Postulated Mechanism of Action

A definitive, detailed mechanism of action for this compound as a STAT3 inhibitor has not been elucidated, primarily due to its low potency in initial screens. However, based on the activity of structurally similar and more potent lignans like Arctigenin, a potential mechanism can be postulated.

Arctigenin has been shown to directly bind to the SH2 domain of STAT3. This interaction is crucial as the SH2 domain is responsible for the dimerization of phosphorylated STAT3 monomers, a critical step for its activation and subsequent nuclear translocation. By binding to the SH2 domain, Arctigenin likely prevents this dimerization, thereby inhibiting the entire downstream signaling cascade.

Given that this compound is also a lignan, it is plausible that it may interact with the STAT3 protein in a similar manner, albeit with a much lower affinity, which would account for its observed low inhibitory activity. Further research, including binding assays and molecular docking studies, would be necessary to confirm this hypothesis.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Figure 1: Postulated STAT3 Signaling Pathway Inhibition.

Figure 2: Experimental Workflow for STAT3 Luciferase Reporter Assay.

Detailed Experimental Protocols

The following protocol is based on the methodology described for the screening of compounds from Caulis Trachelospermi, including this compound.

STAT3 Luciferase Reporter Gene Assay

Objective: To quantify the inhibitory effect of a test compound on the IL-6-induced STAT3 signaling pathway.

Cell Line: Human Embryonic Kidney (HEK) 293T cells.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/STAT3-RE/Hygro])

-

Control plasmid expressing Renilla luciferase (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Recombinant human Interleukin-6 (IL-6)

-

This compound (or other test compounds) dissolved in DMSO

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells are seeded in a 24-well plate. At approximately 80% confluency, cells are co-transfected with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The cells are incubated for a specified pre-treatment period (e.g., 1-2 hours).

-

Induction of STAT3 Signaling: Following pre-treatment, cells are stimulated with a final concentration of 10 ng/mL of human IL-6 to activate the STAT3 pathway.

-

Cell Lysis and Luciferase Assay: After a 6-hour incubation with IL-6, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then lysed using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luminescence Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: The activity of the STAT3-responsive reporter (firefly luciferase) is normalized to the activity of the internal control (Renilla luciferase). The percentage of inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in vehicle-treated, IL-6-stimulated cells.

Conclusion and Future Directions

The available evidence indicates that this compound, a lignan isolated from Caulis Trachelospermi, exhibits weak inhibitory activity against the STAT3 signaling pathway. While the broader class of lignans includes potent STAT3 inhibitors like Arctigenin and Matairesinol, this compound itself does not currently represent a promising lead compound for STAT3-targeted drug development based on existing data.

For researchers interested in this molecule, future work should focus on:

-

Dose-Response Analysis: Conducting a full dose-response study to determine if a reliable IC50 value can be established, even if it is in the high micromolar range.

-

Mechanism of Action Studies: Employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assays (CETSA) to determine if this compound directly binds to the STAT3 protein and to identify the specific binding domain.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural motifs responsible for its limited activity, which could inform the design of more potent lignan-based inhibitors.

-

Cell-Based Assays: Evaluating its effects on downstream STAT3 targets (e.g., cyclin D1, survivin) and on the proliferation and apoptosis of cancer cell lines with constitutively active STAT3.

References

Lack of Publicly Available Data on the Biological Activity of 4-Demethyltraxillaside on IFN-γ Signaling

A comprehensive review of publicly accessible scientific literature and research databases reveals a significant gap in the understanding of 4-Demethyltraxillaside's and its parent compound, traxillaside's, effects on the Interferon-gamma (IFN-γ) signaling pathway. At present, there are no peer-reviewed articles, in-depth technical guides, or whitepapers that specifically detail the biological activity of these compounds in relation to IFN-γ signaling.

This absence of specific data prevents the creation of a detailed technical guide that includes quantitative data, experimental protocols, and specific signaling pathway visualizations as requested. The scientific community has not yet published research exploring the interaction between this compound and the critical IFN-γ pathway.

To provide context for researchers, scientists, and drug development professionals interested in this area, the following sections offer a general overview of the IFN-γ signaling pathway, its components, and its role in the immune response. This foundational knowledge is essential for any future investigation into the potential effects of novel compounds like this compound.

General Overview of the IFN-γ Signaling Pathway

Interferon-gamma is a crucial cytokine involved in both innate and adaptive immunity.[1] It plays a significant role in orchestrating the immune response against pathogens and in tumor surveillance.[1] The signaling cascade initiated by IFN-γ is primarily mediated through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][2]

The key steps in the canonical IFN-γ signaling pathway are as follows:

-

Receptor Binding: IFN-γ binds to its specific cell surface receptor, the IFN-γ receptor (IFNGR), which is composed of two subunits, IFNGR1 and IFNGR2.[1]

-

JAK Activation: This binding event brings the receptor-associated Janus kinases, JAK1 and JAK2, into close proximity, leading to their autophosphorylation and activation.[2][3]

-

STAT1 Phosphorylation: The activated JAKs then phosphorylate a specific tyrosine residue on the intracellular domain of the IFNGR1 subunit, creating a docking site for the STAT1 transcription factor.[2]

-

STAT1 Dimerization and Nuclear Translocation: Once docked, STAT1 is phosphorylated by the JAKs. This phosphorylation event causes STAT1 to detach from the receptor and form a homodimer with another phosphorylated STAT1 molecule. This dimer then translocates from the cytoplasm into the nucleus.[2][4]

-

Gene Transcription: Inside the nucleus, the STAT1 dimer binds to specific DNA sequences known as Gamma-Activated Sites (GAS) in the promoter regions of IFN-γ-inducible genes, initiating their transcription.[4]

The activation of these genes leads to a wide range of cellular responses, including increased expression of major histocompatibility complex (MHC) molecules to enhance antigen presentation, activation of macrophages, and the promotion of an anti-viral and anti-proliferative state.[5]

Visualization of the Canonical IFN-γ Signaling Pathway

Caption: Canonical IFN-γ signaling via the JAK-STAT pathway.

Potential for Immunosuppressive or Anti-Inflammatory Activity

While there is no direct evidence for this compound, many natural products, including flavonoids and other phytochemicals, have been investigated for their immunosuppressive and anti-inflammatory properties.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB.[8][9]

Given that IFN-γ is a potent pro-inflammatory cytokine, compounds that interfere with its signaling pathway could theoretically possess immunosuppressive or anti-inflammatory activity.[10] Such agents could be of interest for the treatment of autoimmune diseases or other inflammatory conditions where IFN-γ plays a pathogenic role.[5]

Future Research Directions

The absence of data on this compound and IFN-γ signaling highlights a potential area for future research. A systematic investigation could involve the following experimental approaches:

-

In vitro cell-based assays: Treating immune cells (e.g., macrophages, T-cells) with this compound in the presence of IFN-γ to measure the expression of IFN-γ-inducible genes (e.g., CXCL9, CXCL10, IRF1) via qPCR.

-

Western blot analysis: To determine if this compound affects the phosphorylation of key signaling proteins like JAK1, JAK2, and STAT1 in response to IFN-γ stimulation.

-

Reporter gene assays: Utilizing cell lines with a reporter gene (e.g., luciferase) under the control of a GAS promoter to quantify the effect of the compound on STAT1-mediated transcription.

-

In vivo models of inflammation: Administering this compound to animal models of inflammatory diseases known to be driven by IFN-γ to assess its therapeutic potential.

Such studies would be crucial in elucidating the biological activity of this compound and determining if it has a future in the development of novel therapeutics targeting the IFN-γ signaling pathway.

References

- 1. IFNγ: signalling, epigenetics and roles in immunity, metabolism, disease and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The Jak-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Interferon-Gamma (IFN-γ)-Related Signalling Pathways in Inflammatory Bowel Disease: Emerging Inhibitors and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Activities of Astilboides tabularis (Hemsl.) Engl. Root Extract [mdpi.com]

- 9. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Interferon-Gamma (IFN-γ)-Related Signalling Pathways in Inflammatory Bowel Disease: Emerging Inhibitors and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Potential Therapeutic Targets of 4-Demethyltraxillaside

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the understanding of 4-Demethyltraxillaside's pharmacological profile. While the chemical structure and basic identifiers are cataloged, extensive preclinical and mechanistic studies that would elucidate its therapeutic targets and signaling pathways have not been published or are not widely accessible.

This guide acknowledges the current lack of specific data for this compound and instead outlines a generalized workflow and theoretical framework that researchers can employ to investigate the potential therapeutic targets of a novel natural product-like compound. This approach will leverage established methodologies in pharmacology and chemical biology to systematically characterize its bioactivity.

Initial High-Throughput Screening and Target Identification

The first step in characterizing a new chemical entity is to perform broad-spectrum screening to identify potential biological activities.

Phenotypic Screening

Phenotypic screening assays can reveal the effect of a compound on cellular or organismal function without a preconceived target.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Culture: A diverse panel of human cancer cell lines (e.g., NCI-60) and normal cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Viability Assessment: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical IC50 Data for this compound Against a Panel of Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | 15.2 |

| HCT116 | Colon Cancer | 8.5 |

| HeLa | Cervical Cancer | 22.1 |

| Jurkat | T-cell Leukemia | 2.3 |

This table presents hypothetical data for illustrative purposes.

Target-Based Screening

If structural analysis of this compound suggests potential interactions with a specific class of proteins (e.g., kinases, proteases, GPCRs), targeted screening can be performed.

Experimental Workflow: Kinase Panel Screening

A logical workflow for identifying potential kinase targets for a novel compound.

Caption: Workflow for kinase target identification and validation.

Elucidation of Signaling Pathways

Once a primary target or a consistent phenotypic effect is identified, the next step is to delineate the involved signaling pathways.

Hypothetical Target: T-cell Signaling

Based on the hypothetical potent activity against the Jurkat T-cell leukemia line (Table 1), a potential therapeutic area could be autoimmune diseases or T-cell malignancies. The following diagram illustrates a simplified T-cell receptor (TCR) signaling pathway that could be modulated.

Signaling Pathway: Simplified T-Cell Receptor Signaling

A diagram illustrating key components of the T-cell receptor signaling cascade.

Caption: Simplified T-cell receptor (TCR) signaling pathway.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment and Lysis: Jurkat cells are treated with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours) following stimulation with anti-CD3/CD28 antibodies. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ZAP70, phospho-PLCγ1, NFAT, NF-κB).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using software like ImageJ to determine the effect of the compound on protein phosphorylation or expression.

Conclusion and Future Directions

The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The absence of published data necessitates a foundational approach to its characterization, starting with broad screening to identify bioactivity, followed by target deconvolution and pathway analysis. The experimental frameworks and hypothetical data presented here serve as a roadmap for researchers to begin to unravel the mechanism of action of this and other novel compounds. Future studies should focus on in vivo efficacy in relevant disease models once a clear mechanism and target are identified.

The Pharmacological Profile of 4-Demethyltraxillaside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyltraxillaside is a naturally occurring lignan isolated from Caulis Trachelospermi, a plant used in traditional medicine. As a member of the lignan family, it is part of a class of compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, with a focus on its mechanism of action, and includes detailed experimental methodologies for the key experiments cited. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Mechanism of Action: Inhibition of STAT1 and STAT3 Signaling Pathways

The primary mechanism of action identified for this compound is the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathways. Specifically, it has been shown to be an active component in extracts that inhibit the IFN-γ/STAT1 and IL-6/STAT3 signaling cascades. These pathways are crucial in mediating cellular responses to cytokines and growth factors and are implicated in various physiological and pathological processes, including inflammation, immune responses, and cell proliferation.

The Janus kinase (JAK)-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors. The binding of a ligand (like IFN-γ or IL-6) to its receptor on the cell surface triggers the activation of associated JAKs. These activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, regulating the expression of target genes.

Inhibitory Activity Data

In a key study investigating the active components of Caulis Trachelospermi, an extract containing this compound demonstrated potent inhibitory activity on both IFN-γ-induced STAT1-responsive and IL-6-induced STAT3-responsive luciferase activity.

While this compound was identified as one of the active lignans, the study focused on quantifying the inhibitory potency of the more active aglycone derivatives. The specific IC50 value for this compound was not determined, as its activity was found to be lower than that of other isolated lignans at the tested concentration of 5 µM. For context, the IC50 values for the more potent related compounds from the same extract are provided in the table below.

| Compound | Target Pathway | IC50 (µM) |

| Trachelogenin | IFN-γ/STAT1 | 3.14 |

| Arctigenin | IFN-γ/STAT1 | 9.46 |

| Trachelogenin | IL-6/STAT3 | 3.63 |

| Arctigenin | IL-6/STAT3 | 6.47 |

| Matairesinol | IL-6/STAT3 | 2.92 |

| Data sourced from Liu et al., 2014 |

Pharmacokinetics and Metabolism

To date, there are no specific studies published on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. However, the general pharmacokinetic properties of lignans have been investigated.

Lignans, as a class of compounds, exhibit variable oral bioavailability. Their absorption can be influenced by their glycosylation status, with aglycones generally being more readily absorbed. Metabolism of lignans often involves demethylation, hydroxylation, and conjugation (glucuronidation and sulfation) in the liver. The gut microbiota can also play a significant role in the metabolism of lignans, often converting them into more biologically active forms.

Further research is required to elucidate the specific ADME profile of this compound to understand its systemic exposure and potential for therapeutic application.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.

Dual-Luciferase Reporter Gene Assay for STAT1 and STAT3 Inhibition

This assay is a highly sensitive and quantitative method to measure the transcriptional activity of STAT1 and STAT3 in response to their respective activators (IFN-γ and IL-6) and to determine the inhibitory effects of compounds like this compound.

1. Cell Culture and Transfection:

-

Cell Line: A suitable human cell line with responsive STAT1 and STAT3 pathways is used (e.g., HeLa or HEK293T cells).

-

Plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with STAT1 or STAT3 response elements.

-

A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., from the pRL-TK vector) is co-transfected to normalize for transfection efficiency and cell viability.

-

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are co-transfected with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

2. Compound Treatment and Cell Stimulation:

-

24 hours post-transfection, the cell culture medium is replaced.

-

Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

-

Cells are then stimulated with the respective activator:

-

For the STAT1 pathway, recombinant human IFN-γ is added.

-

For the STAT3 pathway, recombinant human IL-6 is added.

-

-

Control wells include cells with no treatment, cells with activator only, and cells with the test compound and no activator.

3. Luciferase Activity Measurement:

-